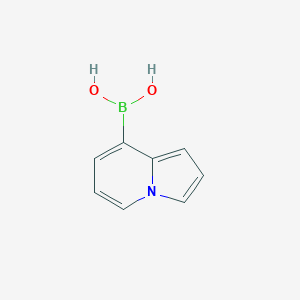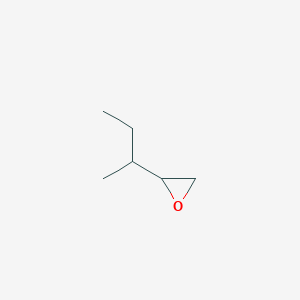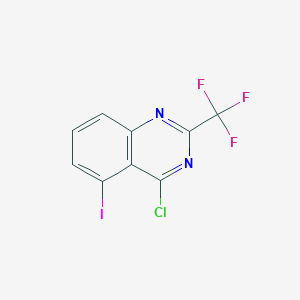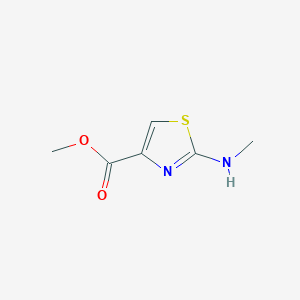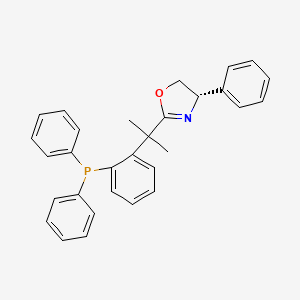
(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of enantiomerically pure compounds. The presence of both phosphine and oxazoline moieties in its structure allows it to coordinate with transition metals, forming complexes that are highly effective in catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the diphenylphosphino group: This step involves the reaction of the oxazoline intermediate with a diphenylphosphine reagent, often in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino alcohols.
Substitution: Various substituted phosphine derivatives.
科学研究应用
(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole has numerous applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Facilitates the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.
Industry: Used in the manufacture of fine chemicals and agrochemicals.
作用机制
The compound exerts its effects primarily through its ability to coordinate with transition metals, forming chiral metal complexes. These complexes can then catalyze enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The phosphine and oxazoline moieties play crucial roles in stabilizing the metal center and enhancing the reactivity of the complex.
相似化合物的比较
Similar Compounds
®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound , used in similar applications but may exhibit different enantioselectivity.
2-(Diphenylphosphino)benzoic acid: Another phosphine-containing ligand, but lacks the oxazoline ring, which can affect its coordination properties and catalytic activity.
4,4’-Bis(diphenylphosphino)-2,2’-bipyridine: A bidentate ligand with different steric and electronic properties, leading to variations in catalytic performance.
Uniqueness
(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its combination of phosphine and oxazoline functionalities, which provide a versatile coordination environment for transition metals. This dual functionality enhances its ability to catalyze a wide range of enantioselective reactions with high efficiency and selectivity.
属性
分子式 |
C30H28NOP |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
diphenyl-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C30H28NOP/c1-30(2,29-31-27(22-32-29)23-14-6-3-7-15-23)26-20-12-13-21-28(26)33(24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21,27H,22H2,1-2H3/t27-/m1/s1 |
InChI 键 |
LOSPEKKWTUCNFB-HHHXNRCGSA-N |
手性 SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |
规范 SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


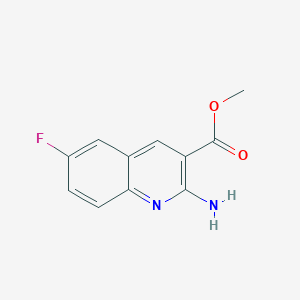
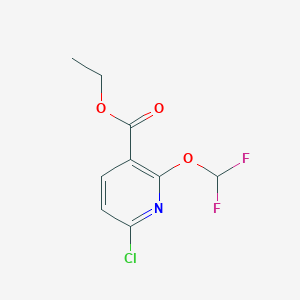
![Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-](/img/structure/B13650201.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
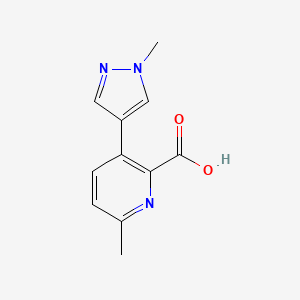
![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)

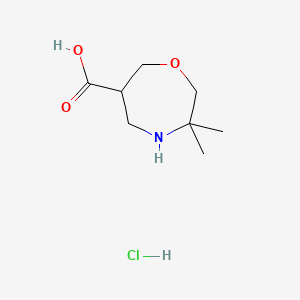
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
